1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyrimido[5,4-e][1,2,4]triazine derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil. The reaction conditions often include nitrosative or nitrative cyclization, which can be achieved using reagents such as dimethylformamide and acetic acid under heating . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimido[5,4-e][1,2,4]triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interactions with bacterial cell walls and enzymes. The compound inhibits the growth of bacteria by interfering with essential cellular processes, leading to cell death . The molecular targets and pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity.
Comparison with Similar Compounds
1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other pyrimido[5,4-e][1,2,4]triazine derivatives, such as:
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: Known for its antimicrobial activity.
6-Phenyl analogs of toxoflavin: These compounds also exhibit strong antibacterial and antifungal activities. The uniqueness of this compound lies in its specific substituents, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C18H19N5O2/c1-22-17(24)14-16(20-18(22)25)23(13-10-6-3-7-11-13)21-15(19-14)12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
InChI Key |
VWZVUXCIIOBYGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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